Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KT6006 is a synthetic antitumor derivative of the indolocarbazole antibiotic K252a. It is known for its potent induction of a cleavable complex with topoisomerase I, making it a significant compound in cancer chemotherapy . KT6006 is a very weak intercalator, which differentiates it from other similar compounds .
Chemical Reactions Analysis
KT6006 primarily undergoes reactions that involve the stabilization of the enzyme-DNA cleavable complex. It does not induce topoisomerase II mediated DNA cleavage in vitro . The major reactions include:
Oxidation and Reduction: KT6006 does not prominently undergo these reactions.
Common Reagents and Conditions: The reactions involving KT6006 typically require purified calf thymus DNA topoisomerase I and supercoiled DNA.
Major Products: The primary product of these reactions is the cleavable complex with topoisomerase I.
Scientific Research Applications
KT6006 has significant applications in scientific research, particularly in the field of cancer chemotherapy. It is used to study the mechanisms of DNA cleavage and the stabilization of enzyme-DNA complexes. The compound’s ability to induce topoisomerase I mediated DNA cleavage makes it a valuable tool for understanding the therapeutic targets in cancer treatment .
Mechanism of Action
KT6006 exerts its effects by stabilizing the reversible enzyme-DNA cleavable complex with topoisomerase I. This stabilization leads to DNA cleavage, which is a crucial step in the compound’s antitumor activity. The molecular targets involved include topoisomerase I and DNA .
Comparison with Similar Compounds
KT6006 is compared with KT6528, another synthetic antitumor derivative of K252a. Both compounds induce topoisomerase I mediated DNA cleavage, but KT6006 is a very weak intercalator, whereas KT6528 is a strong intercalator with potentials comparable to adriamycin . This difference in intercalation properties highlights the uniqueness of KT6006 in its interaction with DNA.
Similar Compounds
- KT6528
- Camptothecin (for comparison in DNA cleavage patterns)
KT6006 and KT6528 represent a new distinct class of mammalian DNA topoisomerase I active antitumor drugs .
Properties
CAS No. |
118736-03-1 |
---|---|
Molecular Formula |
C27H21N3O7 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate |
InChI |
InChI=1S/C27H21N3O7/c1-27-16(26(34)37-35-2)9-19(36-27)29-17-5-3-11(31)7-13(17)21-22-15(10-28-25(22)33)20-14-8-12(32)4-6-18(14)30(27)24(20)23(21)29/h3-8,16,19,31-32H,9-10H2,1-2H3,(H,28,33)/t16-,19-,27+/m1/s1 |
InChI Key |
JKEBWJSRGQOXNU-TUZCJGOLSA-N |
SMILES |
CC12C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC |
Isomeric SMILES |
C[C@@]12[C@H](C[C@@H](O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC |
Canonical SMILES |
CC12C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)CNC6=O)C(=O)OOC |
Synonyms |
KT 6006 KT-6006 KT6006 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.